molecular formula C21H20N2O2S B7464933 1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

Cat. No.: B7464933
M. Wt: 364.5 g/mol
InChI Key: OEJLTJATUCLKGV-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia or primary amines.

    Introduction of the naphthalen-1-yl group: This step involves the alkylation of the imidazole ring with a naphthalen-1-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products include sulfoxides and sulfones.

    Reduction: The major products include the corresponding alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzenesulfonyl)-4-[(naphthalen-1-yl)methyl]piperazine
  • 4-Fluoro-N-(1-naphthylmethyl)benzamide

Uniqueness

1-(4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-16-9-11-19(12-10-16)26(24,25)23-14-13-22-21(23)15-18-7-4-6-17-5-2-3-8-20(17)18/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJLTJATUCLKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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